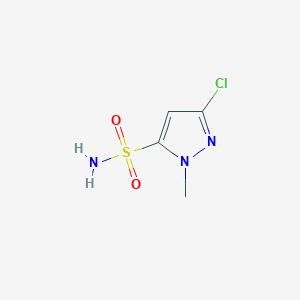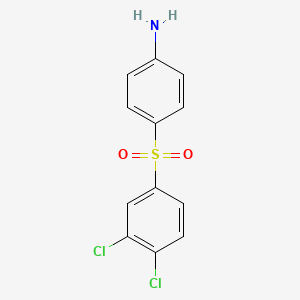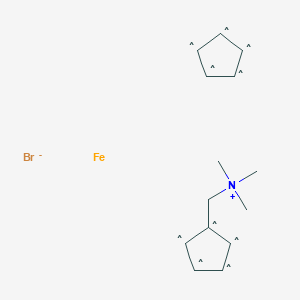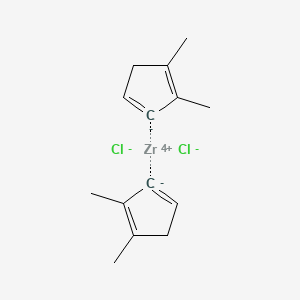![molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
Benzo[g]chrysene-9-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]chrysene-9-carboxaldehyde is a polycyclic aromatic hydrocarbon with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of Benzo[g]chrysene-9-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the polycyclic aromatic structure. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the desired product
化学反応の分析
Benzo[g]chrysene-9-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen to the molecule, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学的研究の応用
Benzo[g]chrysene-9-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to DNA intercalation and mutagenesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: While not widely used industrially, it serves as a reference material in analytical chemistry.
作用機序
The mechanism of action of Benzo[g]chrysene-9-carboxaldehyde involves its interaction with various molecular targets. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use, particularly in biochemical and medical research .
類似化合物との比較
Benzo[g]chrysene-9-carboxaldehyde can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[a]pyrene: Known for its carcinogenic properties and its ability to activate the aryl hydrocarbon receptor (AhR) pathway.
Dibenzo[a,l]pyrene: Another potent carcinogen with a similar structure but different biological effects.
Chrysene: A simpler polycyclic aromatic hydrocarbon that serves as a building block for more complex compounds.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C23H14O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde |
InChI |
InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H |
InChIキー |
KJZYFJWBEKPCNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)



![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)








